![molecular formula C14H16N4O2 B1497201 tert-Butyl 4-amino-6-cyanoquinazoline-3(2H)-carboxylate CAS No. 1060795-16-5](/img/structure/B1497201.png)
tert-Butyl 4-amino-6-cyanoquinazoline-3(2H)-carboxylate
Vue d'ensemble
Description
Tert-Butyl 4-amino-6-cyanoquinazoline-3(2H)-carboxylate is a chemical compound that belongs to the quinazoline family. It is a potent inhibitor of several tyrosine kinases and has shown promising results in scientific research applications.
Mécanisme D'action
Tert-Butyl 4-amino-6-cyanoquinazoline-3(2H)-carboxylate inhibits the activity of tyrosine kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its downstream targets, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
Tert-Butyl 4-amino-6-cyanoquinazoline-3(2H)-carboxylate has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the growth of new blood vessels), and reduce inflammation. It has also been found to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-Butyl 4-amino-6-cyanoquinazoline-3(2H)-carboxylate is a potent inhibitor of several tyrosine kinases and has shown promising results in preclinical studies. However, its efficacy and safety in humans are yet to be established. Moreover, the synthesis of this compound is complex and requires specialized equipment and expertise.
Orientations Futures
Further research is needed to determine the efficacy and safety of tert-Butyl 4-amino-6-cyanoquinazoline-3(2H)-carboxylate in humans. Additionally, the potential of this compound in combination with other cancer therapies should be explored. Other future directions include the development of more efficient synthesis methods and the optimization of the compound's pharmacokinetic and pharmacodynamic properties.
In conclusion, tert-Butyl 4-amino-6-cyanoquinazoline-3(2H)-carboxylate is a promising compound with potential in cancer treatment. Its potent inhibition of several tyrosine kinases makes it an attractive candidate for further research. However, more studies are needed to establish its safety and efficacy in humans, and its synthesis is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
Tert-Butyl 4-amino-6-cyanoquinazoline-3(2H)-carboxylate has been extensively studied for its potential in treating various types of cancer, including lung cancer, breast cancer, and leukemia. It has been found to inhibit several tyrosine kinases, including epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). These kinases play a crucial role in cancer cell growth and survival, and their inhibition can lead to cancer cell death.
Propriétés
IUPAC Name |
tert-butyl 6-cyano-4-imino-1,2-dihydroquinazoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-14(2,3)20-13(19)18-8-17-11-5-4-9(7-15)6-10(11)12(18)16/h4-6,16-17H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEHQXRIIAZVLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CNC2=C(C1=N)C=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671968 | |
Record name | tert-Butyl 4-amino-6-cyanoquinazoline-3(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-amino-6-cyanoquinazoline-3(2H)-carboxylate | |
CAS RN |
1060795-16-5 | |
Record name | tert-Butyl 4-amino-6-cyanoquinazoline-3(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.